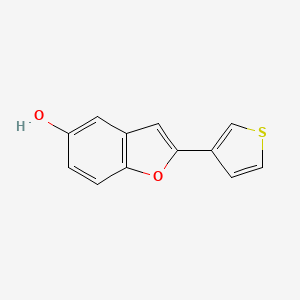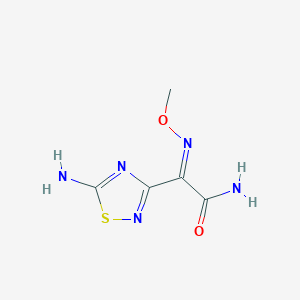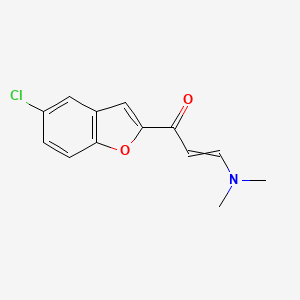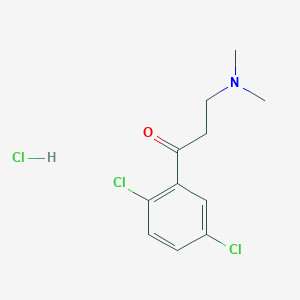
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is an organophosphorus compound that features a benzyl group substituted with a fluorine atom and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester typically involves a multi-step process:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-fluoro-5-nitrotoluene.
Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron to form 3-fluoro-5-nitrobenzyl bromide.
Phosphonation: The final step involves the reaction of 3-fluoro-5-nitrobenzyl bromide with triethyl phosphite under reflux conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl bromide intermediate can react with nucleophiles to form different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phosphonic ester group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in an aprotic solvent like dimethylformamide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Hydrogen peroxide in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: (3-Fluoro-5-amino-benzyl)-phosphonic acid diethyl ester.
Oxidation: (3-Fluoro-5-nitro-benzyl)-phosphonic acid.
Applications De Recherche Scientifique
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-5-nitrobenzyl chloride): Similar structure but with a chloride instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzyl alcohol): Similar structure but with an alcohol group instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzylamine): Similar structure but with an amine group instead of a phosphonic ester group.
Uniqueness
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is unique due to the presence of the phosphonic ester group, which can impart distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H15FNO5P |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-10(12)7-11(6-9)13(14)15/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
FQFYFECHUQNQSB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC(=CC(=C1)F)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)

![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)




![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
